Ethyl isocyanide

Catalog No.
S605593
CAS No.
624-79-3
M.F
C3H5N
M. Wt
55.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl isocyanide

CAS Number

624-79-3

Product Name

Ethyl isocyanide

IUPAC Name

isocyanoethane

Molecular Formula

C3H5N

Molecular Weight

55.08 g/mol

InChI

InChI=1S/C3H5N/c1-3-4-2/h3H2,1H3

InChI Key

BPCWCZCOOFUXGQ-UHFFFAOYSA-N

SMILES

CC[N+]#[C-]

Synonyms

ethyl isocyanide, ethylisonitrile

Canonical SMILES

CC[N+]#[C-]

Ethyl isocyanide, also known as ethyl carbylamine or isocyanoethane, is an organic compound with the molecular formula C3H5NC_3H_5N and a molecular weight of approximately 55.08 g/mol. It features a distinctive isocyanide functional group, characterized by the presence of a carbon atom triple-bonded to a nitrogen atom, which contributes to its unique chemical properties. Ethyl isocyanide is a colorless liquid with a strong odor, often described as similar to that of bitter almonds. This compound is notable for its reactivity and versatility in organic synthesis, particularly in the formation of various nitrogen-containing compounds .

Ethyl isocyanide is expected to be toxic due to the presence of the isocyanide group. Isocyanides are known to be lachrymators (tear irritants) and can cause respiratory problems upon inhalation. Additionally, the decomposition products, ethene and hydrogen cyanide, are also hazardous.

Safety Precautions:

  • Handle ethyl isocyanide only in a well-ventilated fume hood.
  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator.
  • Avoid contact with skin and eyes.
  • Dispose of waste according to proper hazardous waste disposal procedures.

Synthesis of Asymmetric Molecules:

Ethyl isocyanide can be used as a building block in the synthesis of asymmetric molecules. These molecules have a non-superimposable mirror image, making them crucial in various fields, including drug development and materials science. By reacting ethyl isocyanide with an achiral molecule (a molecule without inherent asymmetry) in the presence of a chiral catalyst (a molecule that promotes one specific orientation of the reactants), scientists can create asymmetric molecules with desired properties. [Source: FE168252 | 624-79-3 | Ethyl isocyanide - Biosynth, ]

Astrochemistry:

Ethyl isocyanide has been detected in interstellar space, specifically in dense molecular clouds. These clouds are regions where new stars and planetary systems are formed. Studying the presence of ethyl isocyanide, along with other molecules, helps scientists understand the chemical composition and evolution of these interstellar environments. Laboratory experiments have shown that ethyl isocyanide can form under conditions similar to those found in dense molecular clouds, supporting its potential role in interstellar chemistry. [Source: Submillimeter wave spectroscopy of ethyl isocyanide and its searches in Orion | Astronomy & Astrophysics (A&A), ]

  • Hydrolysis: In the presence of aqueous acid, ethyl isocyanide hydrolyzes to form ethyl formamide:
    C2H5NC+H2OC2H5NHCO+HClC_2H_5NC+H_2O\rightarrow C_2H_5NHCO+HCl
  • Multicomponent Reactions: It is involved in various multicomponent reactions such as the Ugi reaction and the Passerini reaction, which are essential for synthesizing complex organic molecules .
  • Cycloaddition Reactions: Ethyl isocyanide can undergo cycloaddition reactions, including [4+1] cycloadditions with tetrazines, leading to stable cycloadducts or carbonyls depending on substitution patterns .
  • Nef Isocyanide Reaction: This reaction involves the insertion of ethyl isocyanide into C–Cl bonds of acyl chlorides, showcasing its carbene-like character .

Ethyl isocyanide exhibits interesting biological interactions. Studies show that it can interact with biological macromolecules, such as enzymes. For instance, it has been observed to affect the activity of transglutaminase by reacting with sulfhydryl groups in reduced glutathione, indicating potential enzyme inactivation . Additionally, research indicates that it does not remove copper from haemocyanin but may cause changes in copper bands that suggest oxygen expulsion .

The synthesis of ethyl isocyanide can be achieved through several methods:

  • Dehydration of Formamides: Ethyl isocyanide can be synthesized by dehydrating ethyl formamide using reagents such as phosphorus oxychloride or toluenesulfonyl chloride in the presence of bases like pyridine .
  • Carbylamine Reaction: This method involves treating primary amines with chloroform and a strong base to produce ethyl isocyanide:
    C2H5NH2+CHCl3+3NaOHC2H5NC+3NaCl+3H2OC_2H_5NH_2+CHCl_3+3NaOH\rightarrow C_2H_5NC+3NaCl+3H_2O
  • Direct Reaction with Isocyanates: Ethyl isocyanate can also be converted to ethyl isocyanide through specific reaction conditions that favor the formation of the desired product .

Ethyl isocyanide finds applications primarily in organic synthesis. Its utility lies in:

  • Synthesis of Complex Molecules: It serves as a building block for various nitrogen-containing compounds and pharmaceuticals.
  • Chemical Research: Used in studying reaction mechanisms due to its unique reactivity profile.
  • Material Science: Potential applications in developing new materials due to its reactive nature .

Research on ethyl isocyanide's interactions emphasizes its reactivity with biological systems and other chemical species. Notable studies include:

  • The interaction with enzymes leading to potential inhibition mechanisms.
  • Its behavior in multicomponent reactions facilitating the formation of diverse products.
  • Investigations into its role in modifying biomolecules and influencing biochemical pathways .

Ethyl isocyanide shares similarities with other compounds containing the isocyanide functional group. Here are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
Methyl IsocyanideC2H3NC_2H_3NSmaller alkyl group; used similarly in reactions.
Propyl IsocyanideC4H7NC_4H_7NLarger alkyl chain; exhibits similar reactivity.
Butyl IsocyanideC5H11NC_5H_{11}NIncreased steric hindrance; affects reactivity patterns.

Uniqueness of Ethyl Isocyanide:
Ethyl isocyanide's unique characteristics stem from its intermediate chain length compared to methyl and propyl isocyanides, providing a balance between reactivity and steric effects. Its ability to participate in specific multicomponent reactions distinguishes it from other similar compounds .

Molecular Structure and Geometry

Ethyl isocyanide possesses the molecular formula C₃H₅N with a molecular weight of 55.0785 atomic mass units [11]. The compound features the characteristic isocyanide functional group (-N≡C) bonded to an ethyl substituent, distinguishing it from its nitrile isomer [7] [9]. The structural representation shows the ethyl group (CH₃CH₂-) connected through the nitrogen atom to the terminal carbon atom, following the pattern R-N≡C where R represents the ethyl group [24].

The molecular geometry of ethyl isocyanide exhibits a linear arrangement around the isocyanide group, with the carbon-nitrogen-carbon angle approaching 180 degrees [2] [22]. This linearity is characteristic of isocyanides and results from the electronic configuration of the functional group [24]. The ethyl portion of the molecule maintains typical tetrahedral geometry around the carbon atoms, with expected carbon-carbon-hydrogen angles approximating 109 degrees [26].

The International Union of Pure and Applied Chemistry Standard InChI Key for ethyl isocyanide is BPCWCZCOOFUXGQ-UHFFFAOYSA-N, with the Chemical Abstracts Service Registry Number 624-79-3 [11]. The compound exists as a colorless liquid with a density of 0.74 grams per cubic centimeter at 25 degrees Celsius and a boiling point of 78 degrees Celsius [9].

Electronic Configuration and Resonance Forms

The electronic structure of ethyl isocyanide can be described through multiple resonance forms that contribute to the overall molecular stability [2] [22]. The primary resonance structures include a neutral form with a triple bond between nitrogen and carbon (R-N≡C) and a dipolar form featuring a double bond with charge separation (R-N⁺=C⁻) [21] [22].

Resonance StructureFormal ChargesBond OrderStability
R-N≡C (neutral)N: 0, C: 03.0Most stable
R-N⁺=C⁻ (dipolar)N: +1, C: -12.0Contributing
R⁺-N≡C⁻ (carbene-like)R: +1, C: -13.0Least stable

The most stabilizing resonance structure is the neutral form where all atoms maintain complete octets without formal charges [21]. The π lone pair of nitrogen stabilizes the structure and contributes to the characteristic linearity observed in isocyanides [22] [24].

Carbene-like Character

Ethyl isocyanide exhibits carbene-like reactivity despite its linear structure, a characteristic that distinguishes it from simple triple-bonded compounds [2] [22]. This carbene character manifests in the ability of the terminal carbon to act as both a nucleophile and an electrophile in various chemical transformations [22] [25]. The reactivity reflects the contribution of resonance structures where the carbon atom bears significant electron density or deficiency [25].

The carbene-like behavior enables ethyl isocyanide to participate in formal cycloaddition reactions and interact with various electrophiles and nucleophiles [22]. This chameleonic nature allows the carbon atom to undergo virtually all types of organic reactions, including nucleophilic attacks on activated electrophiles and electrophilic interactions with various nucleophiles [22].

Triple Bond Characteristics

The carbon-nitrogen triple bond in ethyl isocyanide exhibits characteristics similar to carbon monoxide, with two primary resonance contributors affecting the bond properties [2] [24]. The triple bond character is evidenced by the short carbon-nitrogen distance and the linear geometry around the functional group [22]. Spectroscopic analysis reveals that isocyanides display strong infrared absorption in the range of 2165-2110 wavenumbers, characteristic of the carbon-nitrogen triple bond stretching vibration [2] [24].

The electronic symmetry about the nitrogen nucleus results in slow quadrupolar relaxation, allowing observation of carbon-13 to nitrogen-14 nuclear spin coupling with coupling constants of approximately 5 hertz for the isocyanide carbon-13 nucleus [2] [24]. The triple bond maintains significant ionic character due to the electronegativity difference between carbon and nitrogen atoms [14].

Physical Description

The odor of isocyanides has been described as "'almost overpowering." "horrible," and "extremely distressing." [Wikipedia]

XLogP3

0.3

Hydrogen Bond Acceptor Count

1

Exact Mass

55.042199164 g/mol

Monoisotopic Mass

55.042199164 g/mol

Heavy Atom Count

4

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (50%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H331 (50%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Other CAS

624-79-3

Wikipedia

Ethyl Isocyanide
Isocyanoethane

Dates

Modify: 2023-08-15

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